molecular formula C14H15ClO3 B13112782 Ethyl2-(4-chlorobenzoyl)pent-4-enoate

Ethyl2-(4-chlorobenzoyl)pent-4-enoate

Cat. No.: B13112782
M. Wt: 266.72 g/mol
InChI Key: RGKYFMRUKRARML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is an organic compound with the molecular formula C14H15ClO3 It is a derivative of pentenoic acid and features a chlorobenzoyl group attached to the second carbon of the pentenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate typically involves the esterification of 4-chlorobenzoic acid with ethyl pent-4-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentenoate chain can also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-fluorobenzoyl)pent-4-enoate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.

    Ethyl 2-(4-methylbenzoyl)pent-4-enoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.

    Ethyl 2-(4-nitrobenzoyl)pent-4-enoate:

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

ethyl 2-(4-chlorobenzoyl)pent-4-enoate

InChI

InChI=1S/C14H15ClO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3

InChI Key

RGKYFMRUKRARML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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